5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(piperidin-3-yl)benzo[d]oxazole hydrochloride
- 1-(Piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride
- 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Uniqueness
5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
5-methyl-2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H17N3/c1-9-5-11-6-12(16-13(11)15-7-9)10-3-2-4-14-8-10/h5-7,10,14H,2-4,8H2,1H3,(H,15,16) |
InChI Key |
ZPAKTPDSHQMLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=C2)C3CCCNC3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.